Cas no 1998512-21-2 ((2S)-2-amino-5,5-dimethylheptanoic acid)

(2S)-2-Amino-5,5-dimethylheptanoic acid is a non-proteinogenic amino acid characterized by its chiral (S)-configuration and branched alkyl chain structure. This compound is of interest in peptide synthesis and medicinal chemistry due to its sterically hindered side chain, which can enhance conformational stability and resistance to enzymatic degradation. The dimethyl substitution at the 5-position introduces lipophilicity, potentially improving membrane permeability in bioactive molecules. Its high enantiomeric purity makes it valuable for asymmetric synthesis and structure-activity relationship studies. The compound’s rigid backbone also serves as a scaffold for designing peptidomimetics or constrained analogs in drug discovery. Suitable for controlled modifications, it is commonly used in research applications requiring tailored steric and electronic properties.
(2S)-2-amino-5,5-dimethylheptanoic acid structure
1998512-21-2 structure
Product Name:(2S)-2-amino-5,5-dimethylheptanoic acid
CAS No:1998512-21-2
MF:C9H19NO2
MW:173.25266289711
CID:6493049
PubChem ID:87735402
Update Time:2025-10-28

(2S)-2-amino-5,5-dimethylheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-5,5-dimethylheptanoic acid
    • Heptanoic acid, 2-amino-5,5-dimethyl-, (2S)-
    • Inchi: 1S/C9H19NO2/c1-4-9(2,3)6-5-7(10)8(11)12/h7H,4-6,10H2,1-3H3,(H,11,12)/t7-/m0/s1
    • InChI Key: OYJORGPWIRIHCN-ZETCQYMHSA-N
    • SMILES: C(O)(=O)[C@@H](N)CCC(C)(C)CC

Experimental Properties

  • Density: 0.985±0.06 g/cm3(Predicted)
  • Boiling Point: 271.6±23.0 °C(Predicted)
  • pka: 2.55±0.32(Predicted)

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(2S)-2-amino-5,5-dimethylheptanoic acid Related Literature

Additional information on (2S)-2-amino-5,5-dimethylheptanoic acid

(2S)-2-Amino-5,5-Dimethylheptanoic Acid: A Comprehensive Overview

(2S)-2-Amino-5,5-Dimethylheptanoic Acid, identified by the CAS Registry Number 1998512-21-2, is a unique organic compound with significant applications in various scientific and industrial domains. This compound is a derivative of amino acids, specifically branched-chain amino acids, which are known for their role in protein synthesis and energy production in living organisms. The molecule's structure, characterized by an amino group attached to a chiral carbon and a carboxylic acid group, along with its branching at the 5-position, makes it a subject of interest in both academic research and commercial production.

The chemical structure of (2S)-2-Amino-5,5-Dimethylheptanoic Acid can be described as follows: it consists of a seven-carbon chain with an amino group (-NH₂) attached to the second carbon (C₂) and a carboxylic acid group (-COOH) at the terminal end (C₇). The stereochemistry at the C₂ position is specified as S configuration, which is crucial for its biological activity and functional properties. Additionally, the presence of two methyl groups (-CH₃) on the fifth carbon (C₅) introduces branching into the molecule, contributing to its unique physical and chemical properties.

Recent studies have highlighted the potential of (2S)-2-Amino-5,5-Dimethylheptanoic Acid in the field of food science and technology. Researchers have explored its role as a flavor enhancer and umami taste contributor in food products. The compound's ability to interact with taste receptors has been extensively studied, revealing its potential as a natural alternative to synthetic flavor enhancers. Moreover, its stability under various processing conditions makes it an attractive option for the food industry.

In the pharmaceutical sector, (2S)-2-Amino-5,5-Dimethylheptanoic Acid has shown promise as a precursor for drug development. Its structure allows for modifications that can lead to bioactive compounds with specific therapeutic effects. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory and antioxidant properties, which could be beneficial in treating chronic diseases such as cardiovascular disorders and neurodegenerative conditions.

The synthesis of (2S)-2-Amino-5,5-Dimethylheptanoic Acid involves advanced chemical techniques that ensure high purity and stereoselectivity. One common approach is through enzymatic resolution of racemic mixtures using specific esterases or lipases that selectively hydrolyze one enantiomer over the other. This method not only guarantees the desired stereochemistry but also aligns with green chemistry principles by minimizing waste and reducing environmental impact.

From an environmental perspective, the production and use of (2S)-2-Amino-5,5-Dimethylheptanoic Acid are considered sustainable due to its biodegradability and low toxicity profile. These attributes make it suitable for applications in eco-friendly products and processes across various industries.

In conclusion, (2S)-2-Amino-5,5-Dimethylheptanoic Acid, CAS No. 1998512-21-2, stands out as a versatile compound with diverse applications ranging from food additives to pharmaceutical intermediates. Its unique chemical structure and favorable properties continue to drive innovative research and development across multiple disciplines.

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